molecular formula C19H21N3O2S B6131221 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No. B6131221
M. Wt: 355.5 g/mol
InChI Key: OWYDSLPZJIZXJL-UHFFFAOYSA-N
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Description

3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a number of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is not fully understood. However, it is believed to work by modulating various biochemical pathways in the body. It has been found to have an effect on the expression of various genes involved in inflammation and cell growth, suggesting that it may work by regulating these pathways.
Biochemical and Physiological Effects
3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory effects, as well as neuroprotective effects. It has also been found to have an effect on cell growth and proliferation, suggesting that it may have potential as a treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine in lab experiments is its potential as a neuroprotective agent. It has also been found to have anti-inflammatory effects, which may be useful in a variety of research fields. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for the study of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine. One area of research that holds promise is the study of this compound as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential as a treatment for other diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of 3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been achieved using various methods. One of the most common methods involves the reaction of 3-(2-thienyl)-1,2,4-oxadiazol-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with piperidine in the presence of a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

3-(benzyloxy)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications is in the field of neuroscience, where this compound has been found to have potential as a neuroprotective agent. It has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.

properties

IUPAC Name

5-[(3-phenylmethoxypiperidin-1-yl)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-2-6-15(7-3-1)14-23-16-8-4-10-22(12-16)13-18-20-19(21-24-18)17-9-5-11-25-17/h1-3,5-7,9,11,16H,4,8,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYDSLPZJIZXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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